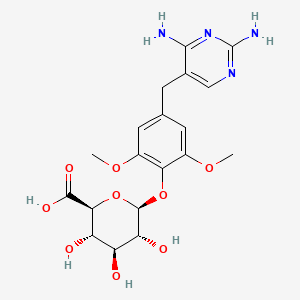
4-Desmethyl Trimethoprim Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Desmethyl Trimethoprim Glucuronide is a metabolite of the antibiotic trimethoprim. Trimethoprim is commonly used in combination with sulfamethoxazole to treat bacterial infections. The glucuronide form is a result of the body’s metabolic processes, specifically glucuronidation, which makes the compound more water-soluble and easier to excrete .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl Trimethoprim Glucuronide typically involves the demethylation of trimethoprim followed by glucuronidation. The demethylation can be achieved using various cytochrome P450 enzymes, particularly CYP3A4 . The glucuronidation process involves the addition of glucuronic acid to the demethylated trimethoprim, facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound would likely follow similar biochemical pathways, utilizing microbial or enzymatic systems to achieve the necessary transformations. This approach ensures high specificity and efficiency in producing the desired metabolite .
化学反应分析
Reaction Pathways of 4-Desmethyl Trimethoprim Glucuronide
1.1 Formation via Demethylation and Glucuronidation
this compound (4-DMTMP-Gluc) is formed through sequential metabolic transformations of trimethoprim (TMP). The primary reaction involves 4'-demethylation of TMP, followed by glucuronidation of the resulting metabolite.
1.2 Key Reaction Steps
-
Demethylation : TMP undergoes oxidative demethylation at the 4'-position, catalyzed primarily by cytochrome P450 enzymes (CYP3A4, CYP2C9) . This generates 4-desmethyl trimethoprim (4-DMTMP).
-
Glucuronidation : The demethylated metabolite is conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs), forming the glucuronide derivative .
Enzymatic and Tissue-Specific Mechanisms
2.1 Enzymes Involved
| Enzyme Class | Specific Enzymes | Role |
|---|---|---|
| Cytochrome P450 | CYP3A4, CYP2C9 | Catalyzes 4'-demethylation of TMP |
| UDP-Glucuronosyltransferases | UGT1A1, UGT1A4 | Mediates glucuronidation post-demethylation |
2.2 Tissue Distribution
Analytical Methods for Identification
3.1 Mass Spectrometry (LC-MS)
-
Techniques : High-resolution quadrupole/time-of-flight (qTOF) and linear ion trap orbitrap (LTQ-Orbitrap) .
-
Key Observations :
3.2 Enzyme Trapping Assays
-
Glutathione/N-Acetylcysteine : Used to identify reactive intermediates during metabolism .
-
Results : No evidence of reactive metabolites for 4-DMTMP-Gluc, suggesting glucuronidation stabilizes the compound .
Pharmacokinetic and Toxicological Implications
4.1 Metabolic Stability
-
Half-Life : Not explicitly quantified, but glucuronidation typically increases water solubility and excretion .
-
Species Variability :
4.2 Toxicity Considerations
科学研究应用
4-Desmethyl Trimethoprim Glucuronide has several scientific research applications:
Chemistry: It serves as a model compound for studying glucuronidation and other metabolic processes.
Biology: Researchers use it to understand the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It helps in studying the pharmacokinetics and pharmacodynamics of trimethoprim and its metabolites.
Industry: The compound is used in the development of new antibiotics and in the study of antibiotic resistance
作用机制
The mechanism of action of 4-Desmethyl Trimethoprim Glucuronide involves its role as a metabolite of trimethoprim. Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis . The glucuronide form is primarily involved in the excretion process, making the compound more water-soluble and easier to eliminate from the body .
相似化合物的比较
Trimethoprim: The parent compound, used as an antibiotic.
3-Desmethyl Trimethoprim: Another metabolite of trimethoprim.
Morphine-6-glucuronide: A well-known pharmacologically active glucuronide.
Uniqueness: 4-Desmethyl Trimethoprim Glucuronide is unique due to its specific metabolic pathway and its role in the excretion of trimethoprim. Unlike other metabolites, it undergoes glucuronidation, which significantly enhances its water solubility and facilitates its elimination from the body .
属性
分子式 |
C19H24N4O9 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(30-2)14(9)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |
InChI 键 |
XAQGCUMMQHSIAG-FRTWLMODSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
规范 SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















